molecular formula C13H21NO3 B2982028 Tert-butyl N-(2-formyl-2-bicyclo[4.1.0]heptanyl)carbamate CAS No. 2248332-65-0

Tert-butyl N-(2-formyl-2-bicyclo[4.1.0]heptanyl)carbamate

Cat. No.: B2982028
CAS No.: 2248332-65-0
M. Wt: 239.315
InChI Key: NYJIPAYHFZIPKD-UHFFFAOYSA-N
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Description

“Tert-butyl N-(2-formyl-2-bicyclo[4.1.0]heptanyl)carbamate” is a chemical compound. It is part of the family of bicyclic structures, which are valuable saturated structures incorporated in newly developed bio-active compounds .


Synthesis Analysis

The synthesis of such compounds often involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This strategy can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .


Molecular Structure Analysis

The molecular structure of “this compound” is based on a bicyclic scaffold. Bicyclic structures are playing an increasingly important role in the development of bio-active compounds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of such compounds often involve [2 + 2] cycloaddition . This reaction is part of a broader strategy based on the use of photochemistry to access new building blocks .

Scientific Research Applications

Enantioselective Synthesis of Carbocyclic Analogues

The compound is a key intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, as demonstrated by the crystal structure that confirms the substitution pattern is consistent with that in β-2-deoxyribosylamine (Ober, Marsch, Harms, & Carell, 2004).

Building Blocks in Organic Synthesis

Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been shown to behave as N-(Boc)-protected nitrones in reactions with organometallics, providing a novel class of building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005).

Physicochemical and Pharmacokinetic Properties

The tert-butyl group is commonly used in medicinal chemistry, but its incorporation can modulate unwanted properties like increased lipophilicity and decreased metabolic stability. Research has focused on alternative substituents to optimize drug discovery processes (Westphal, Wolfstädter, Plancher, Gatfield, & Carreira, 2015).

Fluorescent Sensory Materials

Benzothizole modified tert-butyl carbazole derivatives have been developed, with applications as fluorescent sensory materials for detecting volatile acid vapors. The study highlights the role of tert-butyl in gel formation and the potential for chemosensors (Sun, Xue, Sun, Gong, Wang, & Lu, 2015).

Curtius Rearrangement for Boc-protected Amines

A mild and efficient one-pot Curtius rearrangement method has been developed for the synthesis of tert-butyl carbamate from carboxylic acids, showcasing the versatility of tert-butyl N-(2-formyl-2-bicyclo[4.1.0]heptanyl)carbamate in organic synthesis (Lebel & Leogane, 2005).

Future Directions

The future directions in the research and development of such compounds often involve expanding the toolbox of available bicyclic structures . This includes exploring new atom and exit-vector arrangements for bicyclic scaffolds .

Properties

IUPAC Name

tert-butyl N-(2-formyl-2-bicyclo[4.1.0]heptanyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-13(8-15)6-4-5-9-7-10(9)13/h8-10H,4-7H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYJIPAYHFZIPKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCC2C1C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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